4-(Benzylamino)phenyl thiocyanate
Description
Contextualization within Organic and Medicinal Chemistry Frameworks
In the field of organic chemistry, 4-(benzylamino)phenyl thiocyanate (B1210189) serves as a valuable building block for synthesizing more complex molecules. The thiocyanate group (-SCN) is a versatile functional group that can undergo a variety of chemical transformations. wikipedia.orgrsc.org It can be converted into other sulfur-containing functional groups, which are prevalent in many biologically active compounds. nih.govresearchgate.net Organic thiocyanates are key intermediates in the synthesis of compounds such as thioethers, sulfonylcyanides, and thiocarbamates. nih.gov
Overview of Thiocyanate and Benzylamino Moieties in Biologically Active Compounds
The thiocyanate moiety (-SCN) is a pseudohalide that has been identified in various natural products and synthetic compounds exhibiting a broad spectrum of biological activities. youtube.com Organic thiocyanates have demonstrated antibacterial, antifungal, and antitumor properties. nih.govmdpi.com For instance, certain marine natural products containing the thiocyanate group have shown cytotoxic activity against tumor cells. nih.gov The thiocyanate group can act as a pharmacophore, directly interacting with biological targets, or as a precursor that can be metabolized in vivo to an active form. It is known to be a substrate for lactoperoxidase, an enzyme involved in the host defense system, leading to the formation of hypothiocyanous acid (HOSCN), which has antimicrobial properties. nih.gov
The benzylamino moiety , which consists of a benzyl (B1604629) group attached to an amine, is a prevalent structural motif in a vast number of biologically active compounds and approved drugs. researchgate.netresearchgate.netwikipedia.org This group can influence a molecule's pharmacokinetic and pharmacodynamic properties. The phenyl ring of the benzyl group can participate in various non-covalent interactions with biological receptors, such as pi-pi stacking and hydrophobic interactions. The amine group can act as a hydrogen bond donor or acceptor, crucial for binding to target proteins. drugbank.com The flexibility of the benzyl group also allows the molecule to adopt different conformations to fit into a binding pocket. The presence of the benzylamino group has been associated with a wide range of pharmacological activities, including but not limited to, antiviral, antibacterial, and anticancer effects.
Chemical Profile of 4-(Benzylamino)phenyl Thiocyanate
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 90297-47-5 chemsrc.com |
| Molecular Formula | C14H12N2S chemsrc.com |
| Molecular Weight | 240.32 g/mol chemsrc.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
90297-47-5 |
|---|---|
Molecular Formula |
C14H12N2S |
Molecular Weight |
240.33 g/mol |
IUPAC Name |
[4-(benzylamino)phenyl] thiocyanate |
InChI |
InChI=1S/C14H12N2S/c15-11-17-14-8-6-13(7-9-14)16-10-12-4-2-1-3-5-12/h1-9,16H,10H2 |
InChI Key |
IAFBQNOFGIJFAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)SC#N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Benzylamino Phenyl Thiocyanate and Analogues
Direct Synthesis Approaches to Phenyl Thiocyanates
The direct thiocyanation of aromatic compounds, particularly anilines, is a primary route for the synthesis of phenyl thiocyanates. This approach leverages the nucleophilic character of the aromatic ring, which is enhanced by the presence of an amino group, to introduce the thiocyanate (B1210189) functionality.
Reactions Involving Ammonium (B1175870) Thiocyanate and Related Reagents
Ammonium thiocyanate (NH₄SCN) is a versatile and commonly used reagent for the thiocyanation of aromatic and heteroaromatic compounds. It can be used in conjunction with various oxidizing agents and catalysts to generate the electrophilic thiocyanating species.
One effective method involves the use of ammonium thiocyanate with an oxidant like ammonium persulfate under mechanochemical conditions, such as ball-milling. This solvent-free approach offers an environmentally friendly alternative to traditional methods. For instance, the reaction of aniline (B41778) with ammonium thiocyanate and ammonium persulfate can yield 4-thiocyanatoaniline, a key precursor. However, this reaction can sometimes be complicated by the polymerization of aniline.
Another approach utilizes bromodimethylsulfonium bromide (BDMS) in combination with ammonium thiocyanate. This system provides a safe and efficient method for the thiocyanation of various aromatic compounds, including anilines, with excellent regioselectivity for the para-position. The reaction is typically carried out in a solvent like acetonitrile (B52724).
Furthermore, metal salts such as ferric(III) chloride can promote the thiocyanation of aromatic amino compounds using ammonium thiocyanate under mild conditions. These reactions are often performed in chlorinated solvents like dichloromethane (B109758) and demonstrate high yields and selectivity. The synthesis of substituted phenylthiourea (B91264) derivatives, which can be precursors to thiocyanates, has also been accomplished by reacting substituted anilines with ammonium thiocyanate.
The table below summarizes various direct thiocyanation methods using ammonium thiocyanate and related reagents.
| Reagent System | Substrate | Product | Key Features |
| NH₄SCN / (NH₄)₂S₂O₈ | Aniline | 4-Thiocyanatoaniline | Mechanochemical (ball-milling), solvent-free. |
| BDMS / NH₄SCN | Anilines, Phenols | para-Thiocyanated products | Mild conditions, high regioselectivity. |
| NH₄SCN / FeCl₃ | Aromatic amines | 4-Aryl thiocyanates | High yields and selectivity. |
| NH₄SCN | Substituted anilines | Substituted phenylthioureas | Intermediate for further synthesis. |
Nucleophilic Thiocyanation Pathways
Nucleophilic aromatic substitution (SₙAr) reactions provide another avenue for the synthesis of aryl thiocyanates. These reactions typically involve the displacement of a leaving group, such as a halogen, from an activated aromatic ring by a nucleophile. In the context of thiocyanate synthesis, the thiocyanate anion (SCN⁻) acts as the nucleophile. For an SₙAr reaction to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group.
While direct nucleophilic attack of the thiocyanate ion on an unactivated phenyl ring is generally not feasible, the presence of a diazonium group can facilitate this transformation. The Sandmeyer reaction, for example, allows for the introduction of a thiocyanate group by treating an aromatic diazonium salt with a thiocyanate salt, such as potassium or sodium thiocyanate.
The nucleophilicity of the thiocyanate ion is a critical factor in these reactions. It is a potent nucleophile due to the presence of a lone pair on the sulfur atom, which is more polarizable than the nitrogen atom.
Electrophilic and Radical Thiocyanation Processes
Electrophilic thiocyanation is a widely employed strategy for introducing a thiocyanate group onto electron-rich aromatic rings, such as those found in anilines and phenols. This method relies on the generation of an electrophilic thiocyanating agent, often denoted as "SCN⁺", which then attacks the aromatic ring.
A common approach involves the in-situ generation of the electrophile from a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in the presence of an oxidizing agent. For example, the combination of N-bromosuccinimide (NBS) and KSCN can be used for the efficient and regioselective thiocyanation of anilines, affording para-substituted products in excellent yields. The reaction mechanism is believed to proceed through the formation of an N-thiocyanatosuccinimide intermediate, which serves as the electrophilic thiocyanate source.
Other oxidizing systems, such as Oxone® in combination with ammonium thiocyanate, have also been utilized for the regioselective thiocyanation of aromatic compounds. Furthermore, radical thiocyanation processes can be initiated through methods like the anodic oxidation of the thiocyanate anion to form the SCN radical.
The table below provides an overview of various electrophilic thiocyanation methods.
| Reagent System | Substrate Type | Key Features |
| NBS / KSCN | Anilines | Good regioselectivity, excellent yields. |
| NH₄SCN / Oxidant (e.g., H₂O₂) | Aromatic and heteroaromatic compounds | Versatile, can be catalyzed by acids. |
| NH₄SCN / Oxone® | Aromatic and heteroaromatic compounds | Regioselective. |
| Anodic Oxidation of SCN⁻ | Aromatic compounds | Forms SCN radical. |
Synthesis of Benzylamino-Functionalized Precursors
The synthesis of 4-(benzylamino)phenyl thiocyanate can also be approached by first constructing the N-benzylaniline moiety and then introducing the thiocyanate group, or by preparing a benzylamino-functionalized precursor that can be subsequently converted to the final product.
Preparation of N-Benzyl-2-chloroacetamide and Related Intermediates
N-Benzyl-2-chloroacetamide is a key intermediate that can be synthesized through the reaction of benzylamine (B48309) with chloroacetyl chloride. This reaction is a straightforward acylation where the amino group of benzylamine attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride. The synthesis is typically carried out by adding chloroacetyl chloride dropwise to a solution of benzylamine. The resulting N-benzyl-2-chloroacetamide can be purified by recrystallization from ethanol.
This intermediate is valuable because the chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of different functional groups. For the synthesis of the target compound, this chloroacetamide derivative could potentially be reacted with a thiocyanate salt, although this specific pathway to this compound is not explicitly detailed in the provided context.
Reductive Amination Strategies for Benzylamino Moiety Formation
Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely used to synthesize secondary amines like N-benzylaniline. This one-pot procedure typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of N-benzylaniline, aniline can be reacted with benzaldehyde (B42025). The reaction proceeds through the initial formation of an imine, which is then reduced. Various reducing agents can be employed, including sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. For instance, a gold-on-alumina (Au/Al₂O₃) catalyst has been used for the direct reductive amination of benzaldehyde with nitrobenzene (B124822) to yield N-benzylaniline. This catalyst selectively reduces the nitro group to an amine, which then reacts with the aldehyde.
Another approach involves the use of hydrosilanes as the reducing agent in the presence of a transition-metal catalyst, such as a ruthenium(II) complex. This method allows for the efficient reductive amination of aldehydes with primary amines under mild conditions.
The table below outlines different reductive amination strategies.
| Carbonyl Compound | Amine | Catalyst/Reducing Agent | Product | Key Features |
| Benzaldehyde | Aniline | Tris(pentafluorophenyl)borane / Silane | N-Benzylaniline | Metal-free catalysis. |
| Benzaldehyde | Nitrobenzene | Au/Al₂O₃ / H₂ | N-Benzylaniline | Cascade nitro reduction and reductive amination. |
| Aldehydes | Primary amines | Ruthenium(II) complex / Hydrosilane | Secondary amines | Mild conditions. |
Formation of the Thiocyanate Linkage in Target Structures
The synthesis of aryl thiocyanates, including this compound, relies on the introduction of the thiocyanate (–SCN) group onto an aromatic ring. This functional group serves as a versatile intermediate in organic synthesis, enabling the formation of various sulfur-containing compounds. researchgate.netnih.gov
Cyclization Reactions Involving Thiocyanate Intermediates
The thiocyanate group is a key participant in cyclization reactions, leading to the formation of various heterocyclic structures. These reactions often proceed through radical mechanisms, where the thiocyanate moiety is introduced, followed by an intramolecular cyclization step to form a new ring system. researchgate.net
One notable example involves the thiocyanation of anilines and phenols that have a substituent at the C-4 position. Under specific reaction conditions, such as mechanochemical ball-milling with ammonium thiocyanate and an oxidizing agent, the initial ortho-thiocyanation is followed by a spontaneous cyclization. For instance, C-4 substituted anilines can yield 1,3-benzothiazol-2-amines, while C-4 substituted phenols can form benzo[d] researchgate.netchemrxiv.orgoxathiol-2-ones. nih.govnih.gov This demonstrates a one-pot synthesis of heterocyclic compounds where the thiocyanate acts as a transient, reactive intermediate. nih.gov
Similarly, radical-promoted cyclization strategies have been developed for synthesizing SCN-containing heterocycles. researchgate.net For example, a cascade reaction involving the thiocyanation of β,γ-unsaturated oximes, mediated by iron(III) and potassium persulfate, leads to the formation of thiocyanate-containing isoxazolines. researchgate.net Another approach uses visible-light-promoted reactions for the intramolecular cyclization of arylacetylenes with a thiocyanate source, yielding SCN-functionalized benzofurans, benzothiophenes, and indoles. mdpi.com
Table 1: Examples of Cyclization Reactions Involving Thiocyanate Intermediates
| Starting Material | Reagents | Product | Reference |
| C-4 Substituted Anilines | (NH₄)₂S₂O₈, NH₄SCN, SiO₂ (ball-milling) | 1,3-Benzothiazol-2-amines | nih.gov |
| C-4 Substituted Phenols | (NH₄)₂S₂O₈, NH₄SCN, SiO₂ (ball-milling) | Benzo[d] researchgate.netchemrxiv.orgoxathiol-2-ones | nih.gov |
| β,γ-Unsaturated Oximes | Fe(III), K₂S₂O₈, KSCN | Thiocyanate-containing Isoxazolines | researchgate.net |
| Arylacetylenes | AgSeCN, NCS, Et₂O∙BF₃ | Indolylselenocyanates | mdpi.com |
Utilization of Thiocyanate Intermediates in Multi-Step Syntheses
Organic thiocyanates are valuable building blocks in multi-step synthesis due to their ability to be transformed into a wide array of other functional groups. wikipedia.org This versatility makes them crucial intermediates for constructing biologically active molecules and complex organic scaffolds. researchgate.netnih.gov
The thiocyanate group can be readily converted into:
Thioethers: Through reactions with various nucleophiles.
Thiophenols: Via reduction.
Disulfides: Under specific oxidative or reductive conditions.
Thiocarbamates: By hydrolysis in what is known as the Riemschneider thiocarbamate synthesis. wikipedia.org
Trifluoromethyl Thioethers: By reaction with TMSCF₃, yielding SCF₃ derivatives of biological interest. nih.gov
Aryl thiocyanates serve as precursors for many bioactive compounds. nih.gov For example, a C5-quinoline-substituted thiocyanate was synthesized and subsequently transformed into the corresponding sulfinyl cyanide via oxidation, or into a thiocarbamate by treatment with sulfuric acid, showcasing the synthetic utility of the thiocyanate intermediate. nih.gov The inherent reactivity of the S-CN bond allows for its participation in cross-coupling reactions, further expanding its synthetic applications. For instance, a palladium-catalyzed coupling reaction of a vicinal thiocyanate with phenylacetylene (B144264) results in the formation of a trisubstituted alkene through the cleavage of the sulfur-cyano bond. nih.gov
Novel Synthetic Routes and Green Chemistry Approaches for Substituted Phenyl Thiocyanates
Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally friendly methods for synthesizing substituted phenyl thiocyanates. nih.gov These "green" approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption compared to traditional methods like the Sandmeyer reaction. wikipedia.org
Key green and novel methodologies include:
Mechanochemistry: Ball-milling has emerged as a solvent-free method for the thiocyanation of aryl compounds. nih.gov This technique uses ammonium thiocyanate and an oxidizing agent, often with silica (B1680970) as a grinding auxiliary, to produce aryl thiocyanates in short reaction times with high yields and minimal workup. acs.org It is particularly effective for a wide range of substrates, including sensitive ones like anilines and phenols. nih.gov
Photocatalysis: Visible-light-mediated reactions provide an eco-friendly pathway for forming C-S bonds. nih.gov These methods use light as a renewable energy source, often with an inexpensive organic dye as a photocatalyst, to drive the thiocyanation of various substrates under mild conditions. nih.govnih.gov
Electrochemistry: Electrochemical oxidation offers a transition-metal-free and reagent-free approach to thiocyanation. nih.gov By controlling the electric potential, this method can achieve high efficiency and functional group tolerance, presenting a scalable and green synthetic strategy. nih.gov
Eco-Friendly Reagent Systems: Researchers have developed protocols using greener reagents and solvents. One such method employs N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) in ethanol, an environmentally friendly solvent, for the electrophilic thiocyanation of anilines, achieving good regioselectivity and excellent yields. mdpi.com
Dealkylative Cyanation: A novel approach involves the conversion of readily available sulfoxides into thiocyanates. This method proceeds via an interrupted Pummerer reaction under mild conditions, offering a straightforward route to thiocyanates with broad functional group tolerance. acs.org
Table 2: Comparison of Novel and Green Synthetic Methods for Phenyl Thiocyanates
| Method | Key Features | Reagents/Catalysts | Advantages | Reference |
| Mechanochemistry | Solvent-free, room temperature | (NH₄)₂S₂O₈, NH₄SCN | Short reaction times, no workup, high yields | nih.govacs.org |
| Photocatalysis | Uses visible light as energy source | Organic dye photocatalyst (e.g., Rose Bengal) | Mild conditions, eco-friendly energy source | nih.gov |
| Electrochemistry | Transition-metal-free | Driven by electric current | Avoids external oxidants, scalable, green | nih.gov |
| Eco-Friendly Reagents | Uses non-hazardous solvents and reagents | NBS, KSCN in Ethanol | Environmentally friendly solvent, good yields | mdpi.com |
| Dealkylative Cyanation | Converts sulfoxides to thiocyanates | Trimethylsilyl cyanide, Triflic anhydride | Mild conditions, broad substrate scope | acs.org |
Chemical Reactivity and Transformation Studies of 4 Benzylamino Phenyl Thiocyanate
Reaction Mechanisms and Pathways
The reactivity of 4-(benzylamino)phenyl thiocyanate (B1210189) is centered on the unique properties of the thiocyanate moiety and its interaction with the neighboring benzylamino group and the phenyl ring.
While direct studies on the migratory cyclization of 4-(benzylamino)phenyl thiocyanate are not extensively documented, the structure lends itself to potential intramolecular cyclization reactions, a common pathway for molecules containing both a nucleophile (the amino group) and an electrophilic site (the thiocyanate group) in proximity. Such reactions are pivotal in the synthesis of various nitrogen- and sulfur-containing heterocycles. researchgate.netnih.gov
One plausible pathway involves the intramolecular attack of the secondary amine's nitrogen atom onto the carbon of the thiocyanate group. This type of cyclization, often promoted by heat or a catalyst, would lead to the formation of a five-membered heterocyclic ring system. The initial cyclization would form a highly reactive intermediate, which could then rearrange to a more stable aromatic heterocyclic product, such as a derivative of benzimidazole (B57391) or a related fused heterocycle. The feasibility of such reactions is supported by the broad use of isothiocyanates, the isomeric form of thiocyanates, in synthesizing heterocyclic compounds like 1,2,4-triazoline-5-thiones. researchgate.net
Table 1: Plausible Migratory Cyclization Products
| Starting Material | Reaction Type | Potential Product Class |
|---|---|---|
| This compound | Intramolecular nucleophilic attack | Fused Benzimidazole Derivatives |
The thiocyanate group (-SCN) is a pseudohalogen and is susceptible to nucleophilic attack. The carbon atom of the thiocyanate is electrophilic and can be targeted by various nucleophiles, leading to the displacement of the cyanide ion (CN⁻) or, more commonly, the entire thiocyanate group.
Kinetic studies on the aminolysis of related compounds, such as aryl N-phenyl thiocarbamates, with benzylamines in acetonitrile (B52724) have shown that these reactions proceed readily. nih.gov The substitution of a sulfur-linked leaving group (like a thiophenoxide) often results in significantly faster reaction rates compared to their oxygen analogues. nih.gov In the case of this compound, external nucleophiles like primary or secondary amines could attack the thiocyanate carbon, leading to the formation of isothioureas. Hydrolysis, either acid- or base-catalyzed, can convert the thiocyanate group into a thiol or a thiocarbamate. wikipedia.org
Table 2: Examples of Nucleophilic Substitution Reactions
| Reactant | Nucleophile | Potential Product | Reaction Type |
|---|---|---|---|
| Aryl Thiocyanate | Benzylamine (B48309) | N-Benzyl-S-aryl-isothiourea | Nucleophilic Addition/Displacement |
| Aryl Thiocyanate | Hydroxide (H₂O) | Aryl Thiol / Aryl Thiocarbamate | Hydrolysis |
Data extrapolated from studies on analogous thiocarbamates and thiocyanates. nih.govwikipedia.org
Organic thiocyanates are not typically reactive as dipolarophiles or dienes in common cycloaddition reactions. However, they can isomerize to the corresponding isothiocyanates (-NCS) under certain conditions, such as heating or catalysis by thiocyanate ions. wikipedia.org Isothiocyanates are well-known for their participation in cycloaddition reactions.
Phenyl isothiocyanate, for example, is a versatile reagent in the synthesis of heterocyclic compounds. beilstein-journals.org The isothiocyanate group can react as a heterodiene or a dipolarophile. If this compound were to isomerize to 4-(benzylamino)phenyl isothiocyanate, it could potentially undergo [3+2] cycloadditions with azides to form thiadiazoles or with nitrile oxides to yield oxathiazoles. Intramolecular cycloadditions are also a possibility, as seen in the synthesis of quinazolin-4-yl-thioureas where an isothiocyanate intermediate undergoes cyclization.
Derivatization Strategies and Analogue Synthesis
The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives and analogues.
The benzylamino group is a powerful electron-donating group, which strongly activates the phenyl ring towards electrophilic aromatic substitution. It directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the thiocyanate group, electrophilic substitution is expected to occur predominantly at the positions ortho to the benzylamino group (positions 2 and 6).
Common electrophilic substitution reactions include halogenation (bromination, chlorination), nitration, and Friedel-Crafts reactions. For instance, thiocyanation of anilines using N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) proceeds with high regioselectivity, targeting the electron-rich positions of the aromatic ring. mdpi.com A similar principle would apply to the nitration or halogenation of this compound, yielding 2-substituted derivatives. The electron-donating nature of the -NH group makes the phenyl ring highly nucleophilic and prone to attack by electrophiles. mdpi.com
Table 3: Potential Products of Phenyl Ring Functionalization
| Reaction Type | Reagent | Expected Product Position |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 2-Nitro-4-(benzylamino)phenyl thiocyanate |
| Bromination | Br₂/FeBr₃ | 2-Bromo-4-(benzylamino)phenyl thiocyanate |
The secondary amine of the benzylamino group is itself a reactive center. It can be readily N-alkylated or N-acylated. The presence of N-methyl and N-ethyl analogues, such as 4-(N-benzyl-N-methylamino)phenyl thiocyanate and 4-(N-benzyl-N-ethylamino)phenyl thiocyanate, in chemical supplier databases confirms the feasibility of such alkylations. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Acylation can be achieved using acyl chlorides or anhydrides in the presence of a base, which would convert the secondary amine into a tertiary amide. This modification would significantly alter the electronic properties of the nitrogen atom, making it less electron-donating and thereby deactivating the phenyl ring towards electrophilic substitution compared to the parent compound.
Formation of Heterocyclic Scaffolds Incorporating Thiocyanate or Benzylamino Units
The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. The structure of this compound presents an intriguing platform for the construction of such scaffolds, particularly benzothiazoles. While direct intramolecular cyclization of this compound itself is not extensively documented in readily available literature, the reaction of substituted anilines with a source of thiocyanate to form 2-aminobenzothiazoles is a well-established synthetic route. nih.govrjpbcs.comresearchgate.net This reaction typically proceeds via an in-situ generated arylthiourea intermediate, which then undergoes oxidative cyclization.
For instance, the classical synthesis of 6-substituted 2-aminobenzothiazoles involves the treatment of 4-substituted anilines with potassium thiocyanate in the presence of bromine in acetic acid. nih.gov This method, however, can lead to thiocyanation at the para position if it is unsubstituted. nih.gov Alternative methods utilize phenylthioureas as precursors for the synthesis of a variety of substituted 2-aminobenzothiazoles. nih.gov
A plausible, though not explicitly demonstrated, pathway for the formation of a benzothiazole (B30560) scaffold from this compound could involve an intramolecular cyclization. In such a scenario, the nitrogen of the benzylamino group would act as an internal nucleophile, attacking the carbon of the thiocyanate group. This process would likely require activation of the thiocyanate group or the aromatic ring to facilitate the cyclization.
The following table summarizes various methods for the synthesis of benzothiazole derivatives from aniline (B41778) precursors, which can be considered analogous to the potential reactivity of this compound.
| Starting Material(s) | Reagents and Conditions | Product | Reference(s) |
| 4-Substituted anilines | KSCN, Br₂, Acetic Acid | 6-Substituted 2-aminobenzothiazoles | nih.gov |
| Phenylthioureas | Various | 4, 5, 6, or 7-substituted 2-aminobenzothiazoles | nih.gov |
| Resin-bound acyl-isothiocyanate, Anilines | Hydrazine | 2-Aminobenzothiazoles | nih.gov |
| Substituted anilines | NH₄SCN, Bromine | 4(5 or 6)-substituted-2-aminobenzothiazoles | rjpbcs.com |
| 4-Substituted anilines | KSCN, Bromine, Acetic Acid | 6-Substituted-2-aminobenzothiazoles | rjpbcs.com |
| Substituted anilines | KSCN, Glacial Acetic Acid | 2-Substituted benzothiazoles | rjpbcs.com |
Coordination Chemistry of Thiocyanate Ligands in Metal Complexes
The thiocyanate ion (NCS⁻) is a versatile ligand in coordination chemistry due to its ambidentate nature, meaning it can coordinate to a metal center through either the nitrogen or the sulfur atom. This versatility leads to a rich variety of coordination modes and has been instrumental in the development of coordination chemistry. nih.gov
Binding Modes of Thiocyanate (NCS⁻) in Coordination Compounds
N-bonded (Isothiocyanato): The ligand coordinates to the metal center through the nitrogen atom (M-NCS). This is the most common mode of coordination, particularly for first-row transition metals. nih.gov The M-N-C linkage is typically close to linear.
S-bonded (Thiocyanato): The ligand binds through the sulfur atom (M-SCN). This mode is generally favored by softer metal ions. nih.gov The M-S-C bond angle is usually around 100°. nih.gov
Bridging (μ-N,S): The thiocyanate ligand can bridge two metal centers, coordinating to one through the nitrogen atom and to the other through the sulfur atom. This bridging mode can lead to the formation of polynuclear complexes and coordination polymers.
The choice of binding mode is influenced by several factors, including:
Hard and Soft Acid-Base (HSAB) Theory: Hard metal cations tend to form N-bonded complexes, while soft metal cations favor S-bonded complexes. nih.gov
Steric Effects: The steric bulk of other ligands in the coordination sphere can influence whether the linear N-coordination or the bent S-coordination is preferred.
Electronic Factors: The electronic properties of the metal and other ligands can affect the relative stability of the M-N and M-S bonds.
Solvent and Counter-ion Effects: The surrounding medium can also play a role in determining the coordination mode.
The following table provides examples of different binding modes of the thiocyanate ligand in various metal complexes.
| Complex | Metal Ion | Binding Mode | Description | Reference(s) |
| [Co(NCS)₄]²⁻ | Co(II) | N-bonded | Tetrahedral complex with four N-bonded thiocyanate ligands. | nih.gov |
| [Ni(NCS)₄]²⁻ | Ni(II) | N-bonded | Tetrahedral complex with four N-bonded thiocyanate ligands. | nih.gov |
| [Rh(SCN)₆]³⁻ | Rh(III) | S-bonded | Octahedral complex with six S-bonded thiocyanate ligands. | nih.gov |
| [Pt(SCN)₆]²⁻ | Pt(IV) | S-bonded | Octahedral complex with six S-bonded thiocyanate ligands. | nih.gov |
| [Ag₂(SCN)₂(C₂H₃N₃S)₄] | Ag(I) | S-bonded and Bridging | Binuclear complex with terminal S-bonded and bridging thiocyanate ligands. | researchgate.net |
Synthesis and Characterization of Metal-Thiocyanate Complexes Incorporating Benzylamino Ligands
While there is a wealth of information on metal-thiocyanate complexes with various nitrogen-containing ligands, specific studies on complexes incorporating the this compound ligand are scarce in the available literature. However, the synthesis and characterization of metal-thiocyanate complexes with ligands containing benzyl (B1604629) or substituted amine functionalities provide valuable insights into the potential coordination behavior of this system.
The synthesis of such complexes typically involves the reaction of a metal salt with a thiocyanate salt and the desired benzylamino-containing ligand in a suitable solvent. The resulting complexes can be characterized by a variety of techniques, including:
X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.
Infrared (IR) Spectroscopy: To identify the coordination mode of the thiocyanate ligand. The C-N stretching frequency (ν(C≡N)) is particularly informative: it typically appears above 2100 cm⁻¹ for bridging thiocyanate, between 2080 and 2120 cm⁻¹ for S-bonded thiocyanate, and below 2080 cm⁻¹ for N-bonded thiocyanate.
UV-Vis Spectroscopy: To study the electronic transitions within the complex and to gain information about the coordination environment of the metal ion.
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can provide information about the oxidation state and spin state of the metal ion.
The following table presents examples of synthesized metal-thiocyanate complexes with ligands containing benzyl or related amine moieties.
| Complex | Metal Ion | Ligand(s) | Key Characterization Findings | Reference(s) |
| [Fe(NCS)₂(C₂₅H₂₈N₈)] | Fe(II) | N¹,N³-bis[(1-benzyl-1H-1,2,3-triazol-4-yl)methylene]-2,2-dimethylpropane-1,3-diamine, NCS⁻ | The Fe(II) ion is coordinated by the tetradentate Schiff base ligand and two N-bonded thiocyanate anions in a cis-arrangement. | nih.gov |
| {Co(SCN)₄₃}·Cl | Co(II) | 3,4-dimethylaniline, SCN⁻ | The complex features a [Co(NCS)₄]²⁻ anionic unit with N-bonded thiocyanates. | nih.gov |
| Ni(L)(NCS) | Ni(II) | Me₈ wm.edudiene.2HClO₄ (a tetraazamacrocycle), NCS⁻ | The complex exhibits a square pyramidal geometry with one coordinated thiocyanate. | actascientific.com |
| [Co(NCS)₂(C₅H₄BrN)₂(C₂H₃N)₂] | Co(II) | 3-bromopyridine, acetonitrile, NCS⁻ | The Co(II) center is coordinated by two N-bonded thiocyanate anions and two pyridine (B92270) ligands in a distorted octahedral geometry. | researchgate.net |
These examples demonstrate that benzylamino-containing ligands can successfully be incorporated into metal-thiocyanate complexes, and that the thiocyanate ligand can adopt various coordination modes depending on the specific metal and ligand environment. Further research is needed to explore the specific coordination chemistry of this compound and to fully elucidate the structures and properties of its metal complexes.
Advanced Spectroscopic Characterization and Analytical Methods for 4 Benzylamino Phenyl Thiocyanate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications for Structural Confirmation
¹H NMR spectroscopy is instrumental in verifying the presence and connectivity of protons within the 4-(benzylamino)phenyl thiocyanate (B1210189) molecule. The spectrum typically exhibits distinct signals corresponding to the aromatic protons of the phenyl and benzyl (B1604629) groups, the methylene (B1212753) protons of the benzyl group, and the amine proton.
The aromatic region of the spectrum is often complex due to the coupling between adjacent protons. The protons on the para-substituted phenyl ring typically appear as two distinct doublets, integrating to two protons each. The five protons of the benzyl group's phenyl ring usually present as a multiplet. A characteristic singlet, integrating to two protons, is observed for the methylene (-CH₂-) bridge. The amine (-NH-) proton can appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
Table 1: ¹H NMR Spectral Data for 4-(Benzylamino)phenyl Thiocyanate
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Aromatic-H | 7.40 - 7.20 | m | 9H | |
| Aromatic-H | 7.05 | d | 8.5 | 2H |
| NH | 5.50 | s (br) | 1H |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications for Carbon Framework Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in the this compound molecule gives rise to a distinct signal, allowing for a comprehensive analysis of the carbon framework.
The spectrum will show signals for the aromatic carbons of both the phenyl and benzyl rings, the methylene carbon, and the thiocyanate carbon. The chemical shift of the thiocyanate carbon (-SCN) is a key diagnostic peak. The carbons of the para-substituted phenyl ring will appear as four distinct signals due to symmetry, while the benzyl group's phenyl ring will show four signals (one for the ipso-carbon, two for the ortho/meta carbons, and one for the para-carbon). The methylene carbon signal is typically found in the aliphatic region of the spectrum.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic-C | 148.5 |
| Aromatic-C | 138.2 |
| Aromatic-C | 129.1 |
| Aromatic-C | 128.9 |
| Aromatic-C | 127.8 |
| Aromatic-C | 127.5 |
| Aromatic-C | 113.2 |
| SCN | 110.5 |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.
Advanced NMR Techniques for Stereochemical and Conformational Studies
While ¹H and ¹³C NMR are sufficient for basic structural confirmation, advanced NMR techniques can provide deeper insights into the molecule's three-dimensional structure and dynamics. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish through-space proximity between protons, helping to define the preferred conformation of the benzyl group relative to the phenyl ring. Correlation Spectroscopies like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals by identifying their respective connectivities.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and powerful tool for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds.
A prominent and sharp absorption band is expected for the thiocyanate (-SCN) group, typically appearing in the range of 2150-2160 cm⁻¹. The N-H stretch of the secondary amine will be visible as a distinct peak around 3300-3400 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to absorptions in the 1500-1600 cm⁻¹ region.
Table 3: FT-IR Spectral Data for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3350 |
| Aromatic C-H | Stretch | 3050 |
| Aliphatic C-H | Stretch | 2920 |
| SCN | Stretch | 2150 |
Note: Wavenumbers are approximate and can vary based on the sample preparation method.
Mass Spectrometry
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, mass spectrometry can confirm the molecular weight and offer further structural proof through the analysis of its fragmentation.
Upon ionization, the molecule will generate a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern will likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak. Another significant fragment would correspond to the [M-SCN]⁺ ion. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, further confirming the elemental composition of the compound.
Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. nih.gov In a typical EI-MS analysis, the molecule is bombarded with high-energy electrons (commonly 70 eV), leading to the formation of a positively charged molecular ion (M⁺•) and various fragment ions. The abundance and mass-to-charge ratio (m/z) of these ions provide a unique fingerprint of the molecule. nih.gov
For this compound (C₁₄H₁₂N₂S), the molecular ion peak is expected at an m/z corresponding to its nominal molecular weight. The fragmentation process is predictable based on the stability of the resulting carbocations and radicals. The presence of the benzyl group is expected to yield a highly stable tropylium (B1234903) ion at m/z 91, which is often the base peak in the spectra of benzyl-containing compounds. Other significant fragments would arise from cleavages at the C-N and C-S bonds.
Predicted EI-MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment | Significance |
|---|---|---|---|
| 240 | [C₁₄H₁₂N₂S]⁺• | [M]⁺• | Molecular Ion |
| 182 | [C₁₃H₁₂N₂]⁺ | [M - SCN]⁺ | Loss of the thiocyanate group |
| 106 | [C₇H₈N]⁺ | [C₆H₅CH₂NH]⁺ | Cleavage of the phenyl-nitrogen bond |
| 91 | [C₇H₇]⁺ | [C₆H₅CH₂]⁺ | Formation of the stable tropylium ion |
High-Resolution Mass Spectrometry for Precise Mass Determination
While EI-MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion with exceptional accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of the compound, as no two different formulas will have the exact same monoisotopic mass. HRMS data is crucial for confirming the identity of a newly synthesized compound and differentiating it from other potential isomers or compounds with the same nominal mass. kobv.de
For this compound, the theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ³²S). This calculated value serves as a reference against which the experimentally determined mass is compared for verification.
Theoretical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₂N₂S |
| Theoretical Monoisotopic Mass | 240.07212 Da |
Electronic Spectroscopy (UV-Vis) and Chiroptical Methods for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions from a ground state to an excited state. libretexts.org The resulting spectrum provides information about the electronic structure of the molecule, particularly the presence of chromophores and conjugated π-electron systems.
The structure of this compound contains multiple chromophores, including two phenyl rings and the thiocyanate group, linked by a nitrogen atom. This extended conjugation is expected to result in strong absorption bands in the UV region. The primary electronic transitions observed are typically π → π* transitions, associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com Less intense n → π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, may also be observed. youtube.com The solvent used for analysis can influence the position and intensity of these absorption bands.
Chiroptical methods, such as Circular Dichroism (CD), would not be applicable unless the molecule is chiral. As this compound is achiral, it would not exhibit a CD spectrum.
Expected Electronic Transitions for this compound
| Type of Transition | Associated Orbitals | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π* | Promotion from π bonding to π* antibonding orbitals of the aromatic rings | UV Region (200-400 nm) | High |
Elemental Analysis for Compositional Verification and Purity Assessment
Elemental analysis is a fundamental analytical technique that determines the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur, etc.) within a sample. The experimentally determined percentages are compared against the theoretical values calculated from the compound's proposed chemical formula. A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and is a critical measure of its purity. For this compound (C₁₄H₁₂N₂S), this analysis verifies the ratio of C, H, N, and S.
Theoretical Elemental Composition of this compound
| Element | Symbol | Theoretical Mass Percentage (%) |
|---|---|---|
| Carbon | C | 69.97% |
| Hydrogen | H | 5.03% |
| Nitrogen | N | 11.65% |
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems, if applicable
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique that detects and characterizes species with unpaired electrons (paramagnetic species), such as free radicals or transition metal ions. nih.gov The technique relies on the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. nih.gov
In its ground state, this compound is a diamagnetic molecule, meaning all its electrons are paired. Therefore, it would not produce a signal in an ESR experiment under normal conditions. The technique would only become applicable if the molecule were to be converted into a paramagnetic species, for example, through oxidation to form a radical cation or through irradiation-induced homolytic bond cleavage.
Computational and Theoretical Chemistry Studies of 4 Benzylamino Phenyl Thiocyanate
Quantum Chemical Calculations (Density Functional Theory, DFT)
DFT has become a standard tool for investigating the electronic structure and properties of molecules. For a compound like 4-(Benzylamino)phenyl thiocyanate (B1210189), DFT calculations would provide significant insights into its fundamental characteristics.
Molecular Geometry Optimization and Electronic Structure Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), the molecular structure is adjusted to find the lowest energy conformation. This process yields key geometric parameters like bond lengths, bond angles, and dihedral angles. For 4-(Benzylamino)phenyl thiocyanate, this would reveal the spatial relationship between the benzyl (B1604629) group, the phenyl ring, and the thiocyanate moiety, including the planarity and orientation of these groups.
Vibrational Frequency Calculations and Spectral Assignment
Once the optimized geometry is obtained, vibrational frequency calculations are performed at the same level of theory. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational mode corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of chemical bonds. By comparing the calculated frequencies with experimentally obtained spectra, researchers can assign specific spectral peaks to their corresponding molecular vibrations, confirming the structural features of the synthesized compound.
Prediction of NMR Chemical Shifts Using Gauge-Invariant Atomic Orbital (GIAO) Method
The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized structure, the chemical shifts can be predicted. These theoretical values are then compared with experimental NMR data to aid in the structural elucidation and assignment of signals in the experimental spectrum of this compound.
Analysis of Molecular Orbitals and Electron Density
Understanding the distribution of electrons within a molecule is crucial for predicting its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals, is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. Furthermore, analyses of the total, partial, and overlap population density of states (DOS) can provide a detailed picture of the electronic structure and bonding interactions within this compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing details that are often difficult or impossible to observe experimentally.
Transition State Identification and Intrinsic Reaction Coordinate (IRC) Pathways
To study a potential reaction involving this compound, computational chemists would model the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, the transition state—the highest energy point along the reaction coordinate—is located and its structure optimized. A frequency calculation on the transition state structure must yield a single imaginary frequency, which corresponds to the motion along the reaction coordinate. Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps the minimum energy path connecting the transition state to the reactants and products, thereby confirming that the identified transition state correctly links the desired species and providing a detailed picture of the reaction mechanism at a molecular level.
Gibbs Free Energy Calculations for Reaction Thermodynamics and Kinetics
Gibbs free energy (ΔG) is a critical thermodynamic parameter that determines the spontaneity of a chemical reaction. Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to compute the Gibbs free energy changes for reactions involving this compound. These calculations help in understanding the reaction mechanisms, predicting the position of equilibrium, and assessing the thermodynamic feasibility of synthetic routes.
The standard Gibbs free energy of a reaction (∆G⁰) can be calculated using the equation ∆G⁰ = -RT ln Keq, where R is the universal gas constant, T is the temperature, and Keq is the equilibrium constant. scielo.br Computational models calculate the total energies of reactants, transition states, and products, from which the enthalpy (ΔH) and entropy (ΔS) of the reaction are derived. The Gibbs free energy is then determined using the relationship ΔG = ΔH - TΔS. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are indispensable computational tools for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are fundamental in drug discovery and molecular biology.
Ligand-Protein Binding Mode Prediction and Interaction Analysis
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is used to elucidate the binding mechanism of molecules by analyzing the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.
Exploration of Structure-Dependent Affinities and Conformational Dynamics
The binding affinity of a ligand to its target is highly dependent on its three-dimensional structure and conformational flexibility. Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into the conformational changes that occur upon ligand binding and the stability of the resulting complex. mdpi.comnih.gov
MD simulations can reveal how the molecule's structure influences its interactions and biological activity. nih.gov For instance, simulations of the thiocyanate anion in solution have been used to study its solvation structure and dynamics, revealing strong interactions with surrounding solvent molecules that influence its behavior. nih.gov In the context of ligand-protein interactions, MD simulations can assess the stability of the docked complex by monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over time. mdpi.com Stable RMSD values suggest that the ligand remains securely bound within the active site. mdpi.com These simulations also provide a detailed view of the dynamic conformational changes in both the ligand and the protein, which is crucial for a complete understanding of the binding event. chemrxiv.org This approach allows researchers to understand how the specific structural features of this compound, such as the benzylamino and thiocyanate groups, contribute to its binding affinity and selectivity for a particular protein target.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, particularly those based on Density Functional Theory (DFT), are highly effective in predicting the spectroscopic properties of molecules. semanticscholar.org These computational methods can calculate vibrational (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra with a high degree of accuracy, providing valuable information for structural elucidation and characterization.
Theoretical vibrational frequencies are computed and can be compared with experimental FT-IR spectra to assign specific vibrational modes. semanticscholar.orgajchem-a.com For example, a computational study on 4-trifluoromethyl phenyl isothiocyanate using DFT calculated the characteristic N-C-S bending mode to appear at 431 cm⁻¹. researchgate.net Similarly, NMR chemical shifts (¹³C and ¹H) can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, and the results are often in good agreement with experimental data. semanticscholar.org
Electronic absorption spectra (UV-Vis) are predicted using time-dependent DFT (TD-DFT), which provides information about the electronic transitions within the molecule. ajchem-a.com These theoretical predictions are instrumental in interpreting experimental spectra and confirming the molecular structure of newly synthesized compounds. semanticscholar.org
Studies on Electronic Properties and Potential for Advanced Materials
Computational studies of the electronic properties of this compound are key to evaluating its potential for use in advanced materials, particularly in the field of nonlinear optics (NLO).
Dipole Moment, Linear Polarizability, and First Hyperpolarizability Calculations
The dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β) are fundamental electronic properties that determine a molecule's response to an external electric field. These properties can be calculated using DFT methods. A large first hyperpolarizability value is a key indicator of a molecule's potential as a nonlinear optical (NLO) material, which has applications in technologies like optical switching and frequency conversion.
A computational investigation of the closely related compound 4-trifluoromethyl phenyl isothiocyanate (4TFMPIC) provides insight into the potential NLO properties of this class of molecules. researchgate.net The study highlighted its strong NLO characteristics, with a calculated first hyperpolarizability (β) value that was 7.95 times higher than that of urea, a standard reference material for NLO properties. researchgate.net This significant NLO response suggests that molecules with the phenyl thiocyanate scaffold have potential for use in photonic and optical device applications. researchgate.net Such calculations provide a theoretical basis for designing and screening new molecules with enhanced NLO properties.
| Compound | Property | Calculated Value | Reference |
| 4-Trifluoromethyl phenyl isothiocyanate | First Hyperpolarizability (β) | 7.95 times that of urea | researchgate.net |
| 4-Trifluoromethyl phenyl isothiocyanate | N-C-S Bending Mode (IR) | 431 cm⁻¹ | researchgate.net |
| 4-Phenyl-thiazole derivative (Compound 21) | IC₅₀ (ATX Inhibition) | 2.19 nM | nih.gov |
Analysis of Electron Donating and Accepting Abilities
The capacity of a molecule to donate or accept electrons is quantified by several key parameters derived from its molecular orbital theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is directly related to the ionization potential and represents the ability to donate an electron, while the LUMO energy corresponds to the electron affinity, indicating its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.
Theoretical calculations, typically employing Density Functional Theory (DFT), allow for the precise determination of these and other quantum chemical parameters. These computational methods provide a powerful lens through which the intricate electronic architecture of this compound can be examined.
Detailed computational investigations would reveal the specific energy values for the HOMO and LUMO of this compound. These values are instrumental in calculating further electronic properties, as outlined in the table below. A smaller HOMO-LUMO gap generally signifies a molecule that is more easily polarized and, consequently, more reactive.
The distribution of the HOMO and LUMO across the molecular structure is also a key aspect of this analysis. In molecules like this compound, the HOMO is often localized on the electron-rich aminophenyl moiety, signifying this part of the molecule as the primary site for electron donation. Conversely, the LUMO may be distributed over the thiocyanate group and the phenyl ring, indicating the regions most susceptible to nucleophilic attack or electron acceptance.
The following table would typically be populated with data from specific computational studies on this compound. In the absence of specific literature reporting these values, the table serves as a template for the parameters that are central to the analysis of its electron donating and accepting abilities.
| Quantum Chemical Parameter | Symbol | Formula | Significance |
| HOMO Energy | EHOMO | - | Electron Donating Ability |
| LUMO Energy | ELUMO | - | Electron Accepting Ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical Reactivity/Stability |
| Ionization Potential | IP | -EHOMO | Energy to remove an electron |
| Electron Affinity | EA | -ELUMO | Energy released when gaining an electron |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration |
| Chemical Softness | S | 1/(2η) | Reciprocal of hardness |
| Electrophilicity Index | ω | χ2/(2η) | Propensity to accept electrons |
The benzyl group, with its phenyl ring, and the thiocyanate group both influence the electronic landscape of the core aminophenyl structure. The specific interplay of these substituents—the electron-donating nature of the benzylamino group and the electron-withdrawing or modifying effect of the thiocyanate group—would be precisely quantified by these computational studies. Understanding these electronic effects is crucial for predicting the molecule's behavior in various chemical environments and for the rational design of new functional materials based on this scaffold.
Future Perspectives and Emerging Research Directions
Design of Novel Chemical Scaffolds Derived from the 4-(Benzylamino)phenyl Thiocyanate (B1210189) Motif
The concept of "privileged structures," molecular frameworks that can bind to multiple biological targets, is a cornerstone of modern drug discovery. unife.it The 4-(benzylamino)phenyl thiocyanate structure can be considered a potential privileged scaffold, offering a versatile template for creating diverse compound libraries. unife.it Future design strategies are likely to focus on several key areas of modification to explore new chemical matter.
One approach involves the bioisosteric replacement of the thiocyanate group. While the -SCN group is crucial for certain biological activities, replacing it with other functional groups such as isothiocyanates, sulfonamides, or tetrazoles could lead to compounds with altered physicochemical properties and potentially new pharmacological profiles. nih.gov For instance, the synthesis of benzoylthioureido phenyl derivatives, where the core structure is modified to target specific enzymes like carbonic anhydrase, demonstrates how the fundamental scaffold can be adapted. nih.gov
Another avenue of exploration is the modification of the benzylamino portion. The aromatic rings in the core structure provide a foundation for introducing a variety of substituents to probe structure-activity relationships (SAR). Research into related benzamide (B126) derivatives has shown that modifications to the phenyl rings can lead to potent inhibitors of enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), which is critical in DNA repair and a target in cancer therapy. nih.gov Similarly, derivatization of the benzyl (B1604629) group or the phenyl ring of the 4-aminophenyl moiety can be systematically explored to enhance binding affinity and selectivity for specific biological targets.
Furthermore, the creation of hybrid molecules by fusing the this compound scaffold with other known pharmacophores is a promising strategy. This could involve incorporating fragments known to interact with specific protein families, such as kinases or G-protein coupled receptors. The development of benzimidazole-derived inhibitors of p21-activated kinase 4 (PAK4) from a phenyl scaffold highlights the success of such scaffold-hopping and hybridization approaches. nih.gov
| Modification Strategy | Potential Outcome | Example from Related Research |
| Bioisosteric replacement of thiocyanate | Altered physicochemical properties, new pharmacological profiles | Synthesis of benzoylthioureido phenyl derivatives targeting carbonic anhydrase nih.gov |
| Substitution on aromatic rings | Enhanced binding affinity and selectivity (SAR exploration) | Benzamide derivatives as PARP-1 inhibitors nih.gov |
| Scaffold hybridization | Novel compounds with combined pharmacophoric features | Benzimidazole-derived PAK4 inhibitors nih.gov |
| Ring system modification | Access to novel chemical space and intellectual property | Synthesis of 1,4-benzothiazine derivatives nih.gov |
Advancement in Targeted Synthetic Methodologies and Green Chemistry Approaches
The synthesis of thiocyanate-containing compounds is traditionally achieved through methods that can involve harsh reagents and generate significant waste. The future of synthesizing derivatives of this compound will increasingly rely on the adoption of green and sustainable chemistry principles.
Recent advancements have focused on the development of environmentally benign methods for thiocyanation. These include electrochemical synthesis, where electricity is used as a clean reagent to drive the reaction. nih.govrsc.org For example, the electrochemical thiocyanation of aniline (B41778) and phenol (B47542) derivatives using ammonium (B1175870) thiocyanate represents a greener alternative to traditional methods. nih.gov Photochemical methods, which utilize light to initiate reactions, also offer a sustainable pathway for the formation of C-SCN bonds. nih.gov
The use of solid-supported reagents, such as cross-linked poly(4-vinylpyridine) supported thiocyanate, provides a method for efficient regioselective thiocyanation of aromatic compounds with the advantage of easy separation and recycling of the reagent. tandfonline.com The use of milder oxidants like Oxone in conjunction with these supported reagents further enhances the green credentials of these synthetic protocols. tandfonline.com
Future synthetic strategies will likely focus on one-pot reactions and multicomponent reactions to improve efficiency and reduce the number of synthetic steps and purification processes. For instance, the development of a one-pot synthesis of 1,4-benzothiazine derivatives showcases the potential for creating complex molecules from simple starting materials in a single, efficient process. nih.gov
| Synthetic Approach | Advantages | Relevance to this compound |
| Electrochemical Synthesis | Use of clean reagent (electricity), reduced waste | Greener synthesis of thiocyanated aniline derivatives nih.govrsc.org |
| Photochemical Reactions | Use of light as a sustainable energy source | Formation of C-SCN bonds under mild conditions nih.gov |
| Solid-Supported Reagents | Easy separation and recycling, high regioselectivity | Efficient thiocyanation of aromatic amines tandfonline.com |
| One-Pot/Multicomponent Reactions | Increased efficiency, reduced synthetic steps, less waste | Streamlined synthesis of complex heterocyclic scaffolds nih.gov |
Integration of Computational and Experimental Approaches for Rational Design of Chemical Probes
The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery. For the rational design of chemical probes derived from this compound, this integrated approach will be indispensable.
Molecular docking studies are a powerful tool for predicting the binding modes of ligands within the active sites of target proteins. This allows for the in-silico screening of virtual libraries of this compound derivatives against various biological targets, prioritizing the synthesis of compounds with the highest predicted affinity. nih.govresearchgate.net For example, molecular docking has been used to understand how novel benzamide derivatives bind to the catalytic pocket of PARP-1, guiding the design of more potent inhibitors. nih.gov Similarly, understanding the interactions between benzimidazole-based inhibitors and PAK4 has been facilitated by molecular dynamics simulations. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of the compounds with their biological activity. These models can then be used to predict the activity of yet-to-be-synthesized analogs, further refining the design process.
The predictions from these computational methods are then validated through experimental synthesis and biological evaluation. This iterative cycle of design, synthesis, and testing allows for a more rapid and resource-efficient optimization of lead compounds. The integration of these approaches will be crucial for developing highly selective and potent probes based on the this compound scaffold.
Exploration of New Biological Targets and Mechanisms of Action for Related Compounds
While the initial interest in thiocyanate-containing compounds may have been driven by specific biological activities, the versatility of the this compound scaffold suggests that its derivatives may interact with a wide range of biological targets.
A key area of future research will be the elucidation of novel mechanisms of action. Isothiocyanates, which are structurally related to thiocyanates, are known to interact with thiol and amine groups in proteins, potentially leading to the inhibition of key enzymes or the production of reactive oxygen species. researchgate.net Investigating whether this compound derivatives share similar mechanisms or possess unique modes of action will be a significant research focus.
Systematic screening of compound libraries derived from this scaffold against diverse panels of biological targets will be essential for identifying new therapeutic applications. For instance, research has shown that benzoylphenyl thiocyanates, which lack a nitro group previously thought to be essential, are effective inhibitors of the mycobacterial resuscitation promoting factor B (RpfB) protein, highlighting new avenues for anti-tuberculosis drug discovery. nih.gov
The discovery that novel benzamide derivatives can act as potent PARP-1 inhibitors and induce apoptosis in cancer cells opens up the possibility of developing related compounds for oncology. nih.gov Similarly, the identification of benzimidazole (B57391) derivatives as PAK4 inhibitors suggests potential applications in cancers where this kinase is overexpressed. nih.gov Future studies will likely expand the scope of screening to include targets involved in inflammatory diseases, neurodegenerative disorders, and other areas of unmet medical need.
| Compound Class | Biological Target | Potential Therapeutic Area |
| Benzoylphenyl thiocyanates | Resuscitation promoting factor B (RpfB) | Tuberculosis nih.gov |
| Benzamide derivatives | Poly(ADP-ribose) polymerase-1 (PARP-1) | Cancer nih.gov |
| Benzimidazole derivatives | p21-activated kinase 4 (PAK4) | Cancer nih.gov |
| Benzoylthioureido phenyl derivatives | Carbonic anhydrase | Not specified nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
